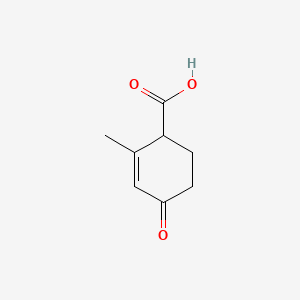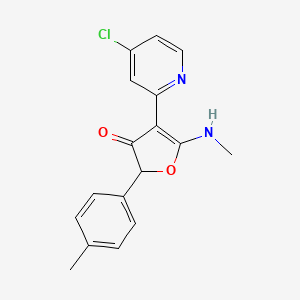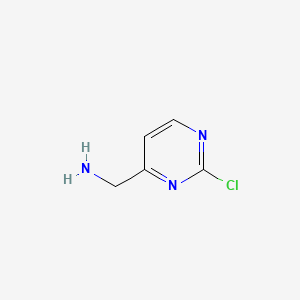
(2-Chloropyrimidin-4-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloropyrimidin-4-YL)methanamine” is a chemical compound with the molecular formula C5H6ClN3 . It is also known by other names such as “(2-chloropyrimidin-4-yl)methanamine” and "amino-methyl pyrimidine chloride" .
Synthesis Analysis
The synthesis of compounds similar to “(2-Chloropyrimidin-4-YL)methanamine” has been reported in the literature. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyrimidin-4-YL)methanamine” can be represented by the InChI code: InChI=1S/C5H6ClN3/c6-5-8-2-1-4 (3-7)9-5/h1-2H,3,7H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.
Physical And Chemical Properties Analysis
“(2-Chloropyrimidin-4-YL)methanamine” has a molecular weight of 143.57 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 143.0250249 g/mol . The compound has a topological polar surface area of 51.8 Ų .
Wissenschaftliche Forschungsanwendungen
Bone Formation Rate Enhancement
A compound with a 2-aminopyrimidine template, closely related to (2-Chloropyrimidin-4-yl)methanamine, was discovered during a high-throughput screening campaign aimed at treating bone disorders. This compound targeted the Wnt beta-catenin cellular messaging system and demonstrated a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, showcasing its potential in enhancing bone formation (Pelletier et al., 2009).
Lysyl Oxidase-like 2 (LOXL2) Inhibition
Research into novel LOXL2 enzyme inhibitors described two series of compounds, including benzylamines substituted with electron withdrawing groups and 2-substituted pyridine-4-ylmethanamines. Among these, (2-chloropyridin-4-yl)methanamine emerged as a potent compound with an IC50 value of 126 nM, demonstrating selectivity for LOXL2 over LOX and three other amine oxidases. This finding marks it as the first published small molecule inhibitor selective for LOXL2 over LOX, indicating its significance in studies focused on inhibiting LOXL2 for therapeutic purposes (Hutchinson et al., 2017).
Anticonvulsant Agents
A series of novel schiff bases synthesized from 3-aminomethyl pyridine and screened for anticonvulsant activity highlighted the chemical versatility of compounds related to (2-Chloropyrimidin-4-yl)methanamine. These bases exhibited significant seizure protection after administration in various models, underlining the compound's potential in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating (pyridin-2-yl)methylmethanamine derivatives demonstrated unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. These complexes, which were ingested in the nucleus of cells within hours, interact favorably with DNA, highlighting their application in cellular imaging and as a therapeutic agent under red light irradiation (Basu et al., 2014).
Anticancer Activity
The design, synthesis, and docking studies of certain derivatives, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated marked inhibition against various cancer cell lines, displaying promising anticancer activity. These findings suggest the potential of (2-Chloropyrimidin-4-yl)methanamine related compounds in cancer therapy (Huang et al., 2020).
Safety and Hazards
When handling “(2-Chloropyrimidin-4-YL)methanamine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
The primary target of (2-Chloropyrimidin-4-YL)methanamine is LOXL2 (Lysyl Oxidase-like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix, which is important for tissue repair and remodeling.
Mode of Action
(2-Chloropyrimidin-4-YL)methanamine interacts with LOXL2 as a selective inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin. This inhibition disrupts the crosslinking process, affecting the structural integrity of the extracellular matrix.
Biochemical Pathways
The inhibition of LOXL2 by (2-Chloropyrimidin-4-YL)methanamine affects the extracellular matrix remodeling pathway . This can lead to changes in tissue stiffness, cell adhesion, and migration, which are critical for various physiological and pathological processes, including wound healing, fibrosis, and cancer progression.
Pharmacokinetics
Itsmolecular weight is 180.04 , which suggests it may have good membrane permeability and bioavailability. It is a solid at room temperature , which could influence its formulation and administration
Result of Action
The inhibition of LOXL2 by (2-Chloropyrimidin-4-YL)methanamine can lead to changes in the structure and function of tissues due to altered extracellular matrix remodeling . This could potentially be used to modulate tissue stiffness in diseases such as fibrosis and cancer, where abnormal extracellular matrix remodeling plays a key role.
Action Environment
The action of (2-Chloropyrimidin-4-YL)methanamine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, its efficacy could be influenced by the presence of other molecules in the environment that could compete for binding to LOXL2. More research is needed to fully understand these influences.
Eigenschaften
IUPAC Name |
(2-chloropyrimidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQRUVKEZYEED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyrimidin-4-YL)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[ef]imidazo[4,5,1-jk][1,4]benzodiazepine](/img/structure/B574946.png)
![L-Phenylalanine, N-[1-[[(1,1-dimethylethyl)amino]carbonyl]-2-methylpropyl]-, methyl ester, (R)- (9CI](/img/no-structure.png)


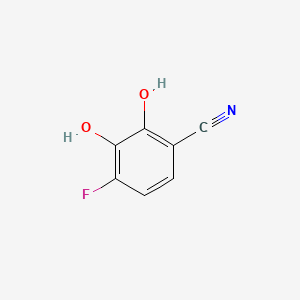
![Furo[2,3-e][1,3]benzothiazole](/img/structure/B574956.png)
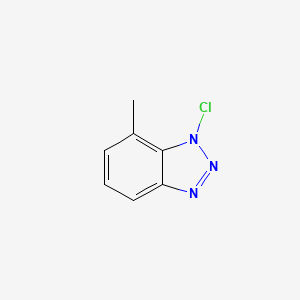

![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)
